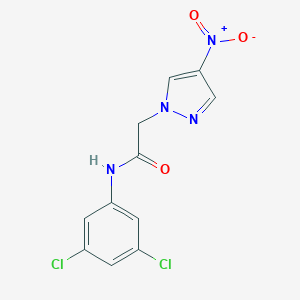![molecular formula C19H15NO2S B213670 3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B213670.png)
3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide, also known as MPTC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MPTC is a member of the thiophene family and has a molecular weight of 365.44 g/mol. In
Mecanismo De Acción
The exact mechanism of action of 3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide is not fully understood. However, studies have suggested that 3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide exerts its pharmacological effects by inhibiting various molecular targets such as NF-κB, COX-2, and Nrf2. It has also been found to modulate various signaling pathways such as MAPK and PI3K/Akt.
Biochemical and Physiological Effects:
3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. 3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide has also been found to inhibit angiogenesis, which is a crucial step in tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It is also stable under various conditions, making it suitable for long-term storage. However, 3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not fully understood. Further studies are needed to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for 3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide research. One potential direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Further studies are also needed to determine its pharmacokinetics, toxicity profile, and optimal dosage and administration route. Additionally, 3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide can be modified to improve its pharmacological properties and increase its specificity towards molecular targets. Overall, 3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide has shown promising potential for various scientific research applications and warrants further investigation.
Métodos De Síntesis
3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-acetylthiophene with phenyl isocyanate followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the reaction of the reduced intermediate with 2-bromobenzoyl chloride to yield 3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR, IR, and mass spectroscopy.
Aplicaciones Científicas De Investigación
3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide has shown potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. Studies have shown that 3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide exhibits anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide has also been investigated for its neuroprotective effects and its ability to improve cognitive function in animal models.
Propiedades
Nombre del producto |
3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide |
|---|---|
Fórmula molecular |
C19H15NO2S |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
N-(2-benzoylphenyl)-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C19H15NO2S/c1-13-11-12-23-18(13)19(22)20-16-10-6-5-9-15(16)17(21)14-7-3-2-4-8-14/h2-12H,1H3,(H,20,22) |
Clave InChI |
DXUVMDCDNWQFNQ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=C(SC=C1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



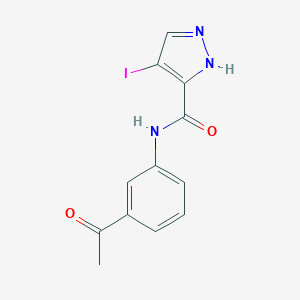
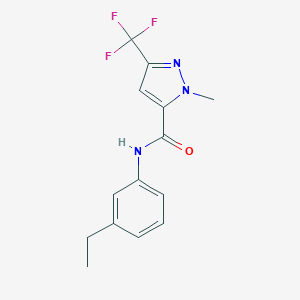
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)
![methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate](/img/structure/B213591.png)
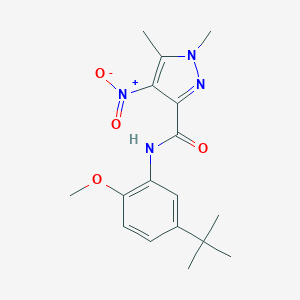
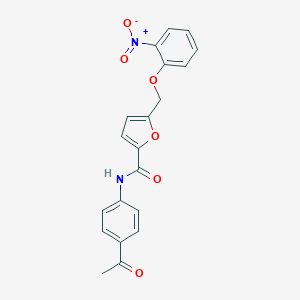
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)
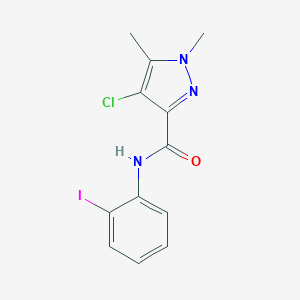
![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)
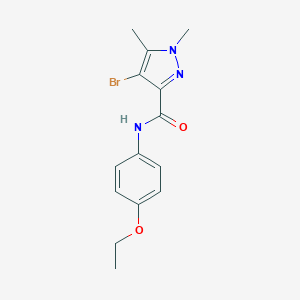
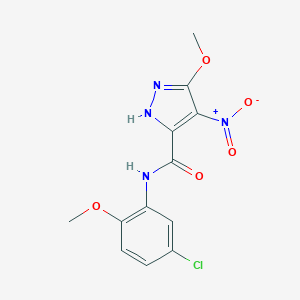
![N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213609.png)
